4-(Benzo[b]thiophen-3-yl)butan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NS |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-yl)butan-2-amine |
InChI |
InChI=1S/C12H15NS/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,8-9H,6-7,13H2,1H3 |
InChI Key |
XUUMTFSQZAKYHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CSC2=CC=CC=C21)N |
Origin of Product |
United States |
Synthetic Methodologies and Route Development for 4 Benzo B Thiophen 3 Yl Butan 2 Amine
Retrosynthetic Analysis of the 4-(Benzo[b]thiophen-3-yl)butan-2-amine Scaffold
A retrosynthetic analysis of the target molecule reveals several logical disconnections that form the basis for potential synthetic strategies. The primary disconnections involve the carbon-carbon bond linking the side chain to the aromatic core and the carbon-nitrogen bond of the chiral amine.
Route A: Side Chain Attachment via C-C Bond Formation This common approach disconnects the C3-C4 bond between the benzo[b]thiophene ring and the butan-2-amine side chain. This leads to two key synthons: a benzo[b]thiophene nucleophile or electrophile functionalized at the C3 position, and a corresponding four-carbon electrophile or nucleophile. A subsequent disconnection of the C-N bond in the side-chain precursor via reductive amination logic points to 4-(benzo[b]thiophen-3-yl)butan-2-one as a key intermediate.
Route B: Annulation Strategy An alternative strategy involves disconnecting the thiophene (B33073) ring itself. This approach would build the benzo[b]thiophene core from a suitably substituted benzene (B151609) precursor that already contains a portion of the butan-2-amine side chain or a precursor to it. This can be advantageous if direct C3 functionalization proves challenging or lacks the desired regioselectivity.
These retrosynthetic pathways highlight the central challenges: the regioselective functionalization of the benzo[b]thiophene core at the C3 position and the asymmetric synthesis of the butan-2-amine moiety.
Approaches to Benzo[b]thiophene Core Functionalization at the C3 Position
The functionalization of benzo[b]thiophene at the C3 position is less straightforward than at the C2 position due to the electronic properties of the heterocyclic system. nih.gov However, a number of methods have been developed to achieve this transformation, which can be broadly categorized into direct functionalization of the pre-formed core and annulation reactions that build the core with the desired functionality in place.
Direct C-H functionalization or modification at the C3 position of a pre-existing benzo[b]thiophene ring is an atom-economical approach.
Halogenation and Cross-Coupling: A reliable two-step method involves the initial halogenation of the C3 position, followed by a transition-metal-catalyzed cross-coupling reaction. For instance, benzo[b]thiophene can be efficiently chlorinated at the C3 position using sodium hypochlorite (B82951) pentahydrate. nih.gov The resulting 3-chlorobenzo[b]thiophene can then serve as an electrophile in standard cross-coupling reactions, such as Suzuki-Miyaura coupling with an appropriate organoboron reagent, to form the required C-C bond. nih.gov
Metal-Catalyzed C-H Activation: Direct C-H activation provides a more direct route to C3-functionalized products. While C2-arylation is often favored, specific conditions can promote C3 selectivity. acs.org Gold-catalyzed reactions of alkynes with benzo[b]thiophene S-oxides can provide regioselective entry to C3-alkylated products. acs.org Furthermore, metal-free approaches utilizing the umpolung reactivity of benzothiophene (B83047) S-oxides have been developed for C3 arylation and alkylation under mild conditions, avoiding the need for a directing group. researchgate.net Palladium catalysis has also been employed for C3 arylation using diazonium salts as the coupling partners. researchgate.net
| Strategy | Reagents/Catalysts | Key Intermediate | Reference |
|---|---|---|---|
| C3-Chlorination & Suzuki Coupling | NaOCl·5H₂O; Pd catalyst, boronic acid | 3-Chlorobenzo[b]thiophene | nih.gov |
| Gold-Catalyzed Alkylation | Gold catalyst, alkyne, S-oxide | C3-Alkylated Benzo[b]thiophene | acs.org |
| Metal-Free C-H Functionalization | S-oxide activation, phenol/silane partners | C3-Alkylated/Arylated Benzo[b]thiophene | researchgate.net |
| Palladium-Catalyzed Arylation | Pd catalyst, diazonium salt | C3-Arylbenzo[b]thiophene | researchgate.net |
These methods construct the benzo[b]thiophene ring from acyclic or monocyclic precursors, offering an alternative way to control regiochemistry. The substitution pattern of the final product is dictated by the structure of the starting materials.
Electrophilic Cyclization: The electrophilic cyclization of o-alkynyl thioanisoles is a powerful method for preparing 2,3-disubstituted benzo[b]thiophenes. nih.gov By selecting a starting alkyne that bears the butan-2-one precursor, one could potentially construct the core and the side chain framework simultaneously.
Thiolation-Annulation: The reaction of 2-bromo alkynylbenzenes with a sulfur source, such as sodium sulfide (B99878), in the presence of a copper catalyst provides a route to 2-substituted benzo[b]thiophenes. organic-chemistry.org While this directly functionalizes the C2 position, subsequent manipulation at C3 would be required.
Domino Reactions: Multi-component domino reactions can assemble highly functionalized benzo[b]thiophenes in a single operation. For example, reactions involving thiophenones, malononitrile, and aromatic aldehydes can lead to complex fused systems, demonstrating the principle of building the ring system from tailored precursors. malayajournal.org
| Annulation Method | Typical Precursors | Key Advantage | Reference |
|---|---|---|---|
| Electrophilic Cyclization | o-Alkynyl thioanisoles | Access to 2,3-disubstituted products. | nih.gov |
| Thiolation-Annulation | 2-Bromo alkynylbenzenes, Na₂S | Direct C2-substitution from simple precursors. | organic-chemistry.org |
| Domino Protocol | Thiophenones, nitriles, aldehydes | Rapid construction of complex, functionalized cores. | malayajournal.org |
Synthesis of the Butan-2-amine Side Chain
The butan-2-amine side chain contains a stereogenic center at the C2 position, making stereocontrol a critical aspect of the synthesis. quora.comwikipedia.org The most convergent approach is the asymmetric conversion of the key intermediate, 4-(benzo[b]thiophen-3-yl)butan-2-one, to the target chiral amine.
Reductive amination of the ketone intermediate is the most direct method for installing the amine group. Achieving high enantioselectivity is paramount.
Biocatalytic Reductive Amination: The use of enzymes offers a highly selective and environmentally benign route to chiral amines. Native amine dehydrogenases (nat-AmDHs) can catalyze the (S)-stereoselective reductive amination of ketones in the presence of an ammonia (B1221849) source. researchgate.net This biocatalytic method can provide high enantiomeric excess (ee) and is a powerful tool for producing optically active amines like the target molecule. researchgate.net
Chemical methods for asymmetric synthesis often rely on either chiral auxiliaries to direct the reaction or chiral catalysts to create a chiral environment.
Chiral Auxiliary Approach: The use of tert-butanesulfinamide (tBS) is a robust and widely applied method for the asymmetric synthesis of amines. nih.gov The synthesis involves three main steps:
Condensation of the ketone (4-(benzo[b]thiophen-3-yl)butan-2-one) with a chiral enantiomer of tBS to form a chiral N-sulfinyl imine.
Diastereoselective reduction of the C=N bond with a standard hydride reagent (e.g., NaBH₄). The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face.
Acid-mediated cleavage of the sulfinamide auxiliary to release the desired chiral amine in high enantiopurity. nih.gov
Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation of an imine or enamine precursor is another state-of-the-art method. This involves using a chiral catalyst, typically composed of a metal like rhodium, ruthenium, or iridium complexed with a chiral phosphine (B1218219) ligand, to achieve enantioselective reduction of the C=N or C=C bond.
| Asymmetric Method | Key Reagent/System | Mechanism | Typical Selectivity |
|---|---|---|---|
| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) | Enzyme-catalyzed stereoselective imine reduction. | High ee (>92%). researchgate.net |
| Chiral Auxiliary | tert-Butanesulfinamide (tBS) | Substrate-controlled diastereoselective reduction. | High diastereoselectivity. nih.gov |
| Asymmetric Hydrogenation | Chiral Metal Catalyst (e.g., Rh-DIPAMP) | Catalyst-controlled enantioselective reduction. | High ee. |
Coupling Reactions for Benzo[b]thiophene and Butanamine Moiety Assembly
The construction of the target molecule hinges on the effective formation of either a carbon-carbon (C-C) or a carbon-nitrogen (C-N) bond to connect the benzo[b]thiophene and butanamine fragments.
A primary strategy for assembling the carbon skeleton of this compound involves the formation of a C-C bond at the C3 position of the benzo[b]thiophene ring. Benzo[b]thiophenes preferentially undergo electrophilic substitution at this position chemicalbook.com.
One plausible and widely used method is the Friedel-Crafts acylation . This reaction can introduce a four-carbon chain onto the benzo[b]thiophene nucleus, which can then be further elaborated to the desired amine. The acylation would typically involve reacting benzo[b]thiophene with an appropriate acylating agent, such as crotonyl chloride or butanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) nih.govnih.govgoogle.comgoogle.com. The resulting ketone, 1-(benzo[b]thiophen-3-yl)butan-1-one or 1-(benzo[b]thiophen-3-yl)but-2-en-1-one, would serve as a key intermediate.
Another viable C-C bond-forming reaction is the Michael addition . This involves the conjugate addition of a benzo[b]thiophene nucleophile, generated for instance by deprotonation with a strong base, to an α,β-unsaturated carbonyl compound like methyl vinyl ketone (but-3-en-2-one) nih.govresearchgate.netsigmaaldrich.com. This approach directly installs the desired 4-(benzo[b]thiophen-3-yl)butan-2-one precursor.
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction , could also be employed. For instance, 3-bromobenzo[b]thiophene could be coupled with but-3-en-2-ol to furnish an intermediate that can be converted to the target ketone beilstein-journals.org.
A summary of potential C-C bond formation strategies is presented in Table 1.
| Reaction Type | Reactants | Key Intermediate | Potential Advantages | Potential Challenges |
| Friedel-Crafts Acylation | Benzo[b]thiophene, Crotonyl Chloride/Butanoyl Chloride, AlCl₃ | 1-(Benzo[b]thiophen-3-yl)but-2-en-1-one / 1-(Benzo[b]thiophen-3-yl)butan-1-one | Well-established, readily available starting materials. | Regioselectivity issues, potential for polysubstitution, harsh conditions. |
| Michael Addition | Benzo[b]thiophene nucleophile, Methyl Vinyl Ketone | 4-(Benzo[b]thiophen-3-yl)butan-2-one | Forms the desired carbon skeleton directly. | Requires generation of a specific nucleophile, potential for polymerization of the Michael acceptor. |
| Heck Coupling | 3-Bromobenzo[b]thiophene, But-3-en-2-ol, Pd catalyst | 4-(Benzo[b]thiophen-3-yl)but-3-en-2-one | Mild reaction conditions, good functional group tolerance. | Requires pre-functionalized benzo[b]thiophene, potential for isomerization of the double bond. |
An alternative disconnection strategy involves the formation of the C-N bond as a key step. This typically requires a precursor molecule containing the complete carbon skeleton. The most prominent method for this transformation is reductive amination .
Starting from the key intermediate, 4-(benzo[b]thiophen-3-yl)butan-2-one, reductive amination with ammonia or a protected ammonia equivalent, in the presence of a reducing agent, would yield the target primary amine sigmaaldrich.comorganic-chemistry.orgresearchgate.netmasterorganicchemistry.com. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. This method is highly versatile and widely used for the synthesis of primary, secondary, and tertiary amines.
The Buchwald-Hartwig amination is another powerful tool for C-N bond formation, although its direct application here is less straightforward nih.govvapourtec.comresearchgate.netresearchgate.netacs.org. It would necessitate a precursor such as 3-(4-halobutyl)benzo[b]thiophene, which would then be coupled with an ammonia surrogate.
Table 2 outlines the primary C-N bond formation strategy.
| Reaction Type | Reactant | Amine Source | Reducing Agent/Catalyst | Potential Advantages | Potential Challenges |
| Reductive Amination | 4-(Benzo[b]thiophen-3-yl)butan-2-one | Ammonia, Ammonium (B1175870) salts | NaBH₄, NaBH₃CN, H₂/Pd-C | High efficiency, wide substrate scope, mild conditions. | Potential for over-alkylation to form secondary and tertiary amines. |
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.
For the Friedel-Crafts acylation , key parameters to optimize include the choice of Lewis acid, solvent, reaction temperature, and stoichiometry of the reactants. While AlCl₃ is common, other Lewis acids like SnCl₄ or BF₃·OEt₂ could offer better selectivity and milder conditions. The reaction temperature is often critical to control the regioselectivity and prevent side reactions nih.govresearchgate.net.
In the case of reductive amination , the choice of reducing agent and the pH of the reaction medium are paramount. Sodium cyanoborohydride is often preferred as it is selective for the reduction of the iminium ion in the presence of the ketone, but concerns over cyanide toxicity exist. Sodium triacetoxyborohydride (B8407120) is a milder and safer alternative. Controlling the pH is essential to facilitate imine formation without deactivating the amine nucleophile organic-chemistry.orgmasterorganicchemistry.com. The use of a cobalt catalyst with hydrogen gas has also been reported for the reductive amination of aryl ketones to primary amines under mild conditions researchgate.net.
Table 3 provides a summary of optimization parameters for key reactions.
| Reaction | Parameter to Optimize | Typical Conditions/Variations | Effect on Yield/Selectivity |
| Friedel-Crafts Acylation | Lewis Acid | AlCl₃, SnCl₄, BF₃·OEt₂ | Affects catalytic activity and regioselectivity. |
| Solvent | Dichloromethane, Carbon disulfide, Nitrobenzene | Influences solubility and reactivity. | |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side products. | |
| Reductive Amination | Reducing Agent | NaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Affects selectivity for imine vs. ketone reduction. |
| pH | Mildly acidic (pH 4-6) | Crucial for efficient imine/iminium ion formation. | |
| Amine Source | Ammonia, Ammonium acetate, Hydroxylamine | Can influence reaction rate and product distribution. |
Development of Novel and Efficient Synthetic Routes
Modern synthetic chemistry continually seeks more efficient, atom-economical, and environmentally benign methodologies. For the synthesis of this compound, multi-component reactions and flow chemistry offer promising avenues.
Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step, thereby reducing the number of synthetic operations and waste generation beilstein-journals.orgnih.govnih.gov. A hypothetical MCR for the synthesis of a precursor to the target molecule could involve the reaction of benzo[b]thiophene, an aldehyde, an amine, and a nucleophile in a one-pot process. While a specific MCR for this compound has not been reported, the development of such a process would represent a significant advancement in its synthesis. For instance, a Mannich-type reaction involving a pre-formed enolate of a benzo[b]thiophenyl ketone, an aldehyde, and an amine could be explored beilstein-journals.org.
Flow chemistry has emerged as a valuable tool for organic synthesis, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability nih.govvapourtec.comresearchgate.netresearchgate.netacs.org. The synthesis of secondary amines has been successfully demonstrated using continuous flow processes. For example, a flow process for the synthesis of N-methyl secondary amines from alkyl mesylates using aqueous methylamine (B109427) has been developed vapourtec.comresearchgate.netacs.org.
In the context of this compound synthesis, a flow reactor could be employed for the reductive amination step. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and selectivities while minimizing the formation of byproducts. Furthermore, the use of packed-bed reactors with immobilized catalysts or reagents could simplify purification and enable catalyst recycling, contributing to a more sustainable process nih.govresearchgate.net.
Microwave-Assisted Synthesis of Analogues
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. In the context of benzo[b]thiophene chemistry, microwave irradiation has been effectively utilized to synthesize a range of analogues. While a direct microwave-assisted synthesis of this compound is not extensively documented, the synthesis of key precursors and related structures has been reported.
For instance, the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds serves as a foundational approach. This method typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base, such as triethylamine, in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO). The application of microwave heating at temperatures around 130°C can significantly reduce reaction times and lead to the formation of 3-aminobenzo[b]thiophenes in good to excellent yields (58-96%). These amino-functionalized benzo[b]thiophenes can then serve as versatile intermediates for further elaboration into more complex analogues.
Another relevant microwave-promoted reaction is the Michael addition of benzo[b]thiophene piperazine (B1678402) derivatives to substituted benzo[b]thiophen-2-yl propenones. clockss.org This solvent-free approach highlights the efficiency of microwave heating in facilitating carbon-carbon and carbon-nitrogen bond formation, which are crucial steps in building the side chains of more complex derivatives. clockss.org
The general advantages of microwave-assisted synthesis in this area are summarized in the table below:
| Feature | Description |
| Reaction Time | Significantly reduced compared to conventional heating methods. |
| Yields | Often higher due to improved reaction kinetics and reduced side reactions. |
| Purity | Cleaner reaction profiles can lead to higher purity of the final products. |
| Versatility | Applicable to a range of reactions for building the benzo[b]thiophene core and for its subsequent functionalization. |
Transition-Metal-Free Synthetic Approaches
The development of transition-metal-free synthetic methods is a significant goal in modern organic chemistry, driven by the desire to reduce costs, toxicity, and environmental impact associated with metal catalysts. For the synthesis of benzo[b]thiophenes, several effective transition-metal-free strategies have been established.
One prominent approach involves the reaction of o-halovinylbenzenes with a sulfur source, such as potassium sulfide (K₂S). chim.it This method proceeds via a direct S N Ar-type reaction, followed by cyclization and dehydrogenation to afford the benzo[b]thiophene ring system. chim.it The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. This strategy is particularly effective for producing various 2-substituted benzo[b]thiophenes in high yields and demonstrates good tolerance for a wide range of functional groups. chim.it
Another important metal-free approach utilizes alkynes as precursors. chim.it For example, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under solvent-free conditions provide a direct route to benzothiophene derivatives. organic-chemistry.org In these reactions, molecular iodine can act as both an electrophile to promote the initial cyclization and as a Lewis acid to catalyze subsequent transformations. chim.it Furthermore, radical-mediated cyclization reactions offer another avenue for the metal-free construction of the benzo[b]thiophene core. chim.it
These transition-metal-free methods offer several advantages:
| Advantage | Description |
| Cost-Effectiveness | Avoids the use of expensive and often rare transition metal catalysts. |
| Reduced Toxicity | Eliminates the risk of heavy metal contamination in the final products. |
| Environmental Friendliness | Contributes to greener and more sustainable chemical processes. |
| Broad Substrate Scope | Tolerates a variety of functional groups, allowing for the synthesis of diverse benzo[b]thiophene derivatives. |
Derivatization Strategies for Structural Modification of this compound and its Analogues
The structural modification of this compound and its analogues is crucial for exploring structure-activity relationships and optimizing their properties. Derivatization can be targeted at either the benzo[b]thiophene core or the butan-2-amine side chain.
A key strategy for introducing the butan-2-amine side chain at the 3-position of the benzo[b]thiophene ring likely involves a multi-step sequence. A plausible route would be the Friedel-Crafts acylation of benzo[b]thiophene. google.comnih.gov While direct acylation with a four-carbon acyl halide might lead to a mixture of isomers, this method can be used to introduce a carbonyl group that serves as a handle for further elaboration. google.com
Alternatively, a Michael addition of a benzo[b]thiophene nucleophile to an α,β-unsaturated ketone like methyl vinyl ketone could establish the required carbon skeleton. researchgate.netmasterorganicchemistry.com The resulting ketone, 4-(benzo[b]thiophen-3-yl)butan-2-one, would be a critical intermediate.
Once the ketone precursor is obtained, the final step would be a reductive amination. This reaction involves the condensation of the ketone with an amine source, such as ammonia or an ammonium salt, to form an imine intermediate, which is then reduced in situ to the desired primary amine, this compound.
Further derivatization can be achieved through various reactions on the primary amine of the side chain or on the benzo[b]thiophene ring itself. For example, N-acylation, N-alkylation, or reaction with sulfonyl chlorides can introduce a wide array of substituents on the amine group. The benzo[b]thiophene ring can be functionalized through electrophilic aromatic substitution reactions, such as halogenation or nitration, to introduce substituents on the benzene portion of the molecule. nih.gov
The following table summarizes some potential derivatization strategies:
| Reaction Type | Target Site | Potential Reagents | Resulting Functional Group |
| N-Acylation | Butan-2-amine | Acid chlorides, Anhydrides | Amide |
| N-Alkylation | Butan-2-amine | Alkyl halides | Secondary or Tertiary Amine |
| N-Sulfonylation | Butan-2-amine | Sulfonyl chlorides | Sulfonamide |
| Halogenation | Benzo[b]thiophene ring | NBS, I₂, Br₂ | Halogen (e.g., -Br, -I) |
| Nitration | Benzo[b]thiophene ring | Nitrating agents | Nitro group (-NO₂) |
These derivatization strategies allow for the systematic modification of the parent compound, enabling a thorough investigation of its chemical and biological properties.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy would be the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms within the 4-(Benzo[b]thiophen-3-yl)butan-2-amine molecule.
High-Resolution 1D and 2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Definitive Structural Assignment
One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, would provide initial information on the chemical environment of the hydrogen and carbon atoms. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzo[b]thiophene ring, the methine proton at the chiral center, the methylene (B1212753) protons of the butyl chain, and the amine and methyl protons. The ¹³C NMR spectrum would complement this by identifying all unique carbon environments.
To establish unambiguous assignments and connectivity, a suite of two-dimensional (2D) NMR experiments would be essential:
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, allowing for the tracing of the butyl chain's spin system and the correlation of adjacent protons on the benzo[b]thiophene ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC would correlate each proton signal with its directly attached carbon atom, providing definitive carbon assignments for the protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection of the butyl chain to the C3 position of the benzo[b]thiophene ring and for assigning quaternary carbon signals.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the butyl side chain relative to the benzo[b]thiophene ring system.
A hypothetical data table for the ¹H and ¹³C NMR chemical shifts is presented below, based on general knowledge of similar structures.
| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Benzo[b]thiophene H-2 | ~7.3 | ~125 |
| Benzo[b]thiophene H-4 | ~7.9 | ~124 |
| Benzo[b]thiophene H-5 | ~7.4 | ~123 |
| Benzo[b]thiophene H-6 | ~7.4 | ~124 |
| Benzo[b]thiophene H-7 | ~7.8 | ~122 |
| Butan-2-amine CH | ~3.0-3.2 | ~50 |
| Butan-2-amine CH₃ | ~1.2-1.4 | ~20 |
| Butan-2-amine NH₂ | Variable | - |
| Butan-2-amine CH₂ (adjacent to ring) | ~2.8-3.0 | ~35 |
| Butan-2-amine CH₂ (adjacent to CH) | ~1.7-1.9 | ~40 |
Dynamic NMR for Conformational Exchange Processes
Due to the flexibility of the butylamine (B146782) side chain, this compound likely exists in multiple conformations that are in equilibrium. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could provide insights into these conformational exchange processes. By analyzing changes in the line shape of the NMR signals with temperature, it would be possible to determine the energy barriers for bond rotations and to identify the most stable conformers.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the precise molecular weight of this compound with high accuracy. This measurement would allow for the unambiguous determination of its elemental formula (C₁₂H₁₅NS).
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) would be used to investigate the fragmentation pathways of the protonated molecule. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. Key fragmentation pathways for this molecule would likely involve:
Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines.
Cleavage of the C-C bond alpha to the nitrogen: This would result in the formation of a stable iminium ion.
Cleavage of the benzylic C-C bond: Leading to the formation of a stable benzo[b]thienyl-containing cation.
Analysis of these fragment ions would provide confirmatory evidence for the proposed structure. A table of expected major fragment ions is provided below.
| m/z (mass-to-charge ratio) | Proposed Fragment Structure |
| [M+H]⁺ | Protonated this compound |
| [M+H - NH₃]⁺ | Cation resulting from the loss of ammonia |
| [C₁₀H₉S]⁺ | Benzo[b]thienylmethyl cation |
| [C₂H₆N]⁺ | Iminium ion from alpha-cleavage |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis
The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. For this compound, which contains a chiral center at the C2 position of the butane (B89635) chain, obtaining a suitable crystal would be invaluable.
An X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. Furthermore, for a crystalline sample of a single enantiomer, X-ray crystallography can be used to determine the absolute configuration (R or S) at the chiral center. This technique would also reveal intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
Analysis of Crystal Packing and Intermolecular Interactions
The three-dimensional arrangement of molecules in the solid state, or crystal packing, is governed by a network of intermolecular interactions. For this compound, the crystal structure would be primarily stabilized by a combination of hydrogen bonding and van der Waals forces.
The presence of the primary amine group (-NH₂) is critical for forming hydrogen bonds. It can act as a hydrogen bond donor, leading to interactions with acceptor atoms on neighboring molecules, such as the sulfur atom of the thiophene (B33073) ring or the nitrogen atom of another amine group. These N-H···S or N-H···N interactions would play a significant role in organizing the molecules into specific supramolecular structures, such as chains or sheets. nih.gov
| Interaction Type | Description | Expected Contribution |
| Hydrogen Bonding | N-H···S / N-H···N | Significant; directs primary structural motifs |
| Van der Waals | H···H, C···H, S···H contacts | High; contributes significantly to overall packing |
| C-H···π Interactions | C-H bond interacting with the aromatic π-system | Moderate; contributes to packing efficiency |
| π-π Stacking | Interaction between aromatic rings | Possible, but may be weak or absent |
Determination of Bond Lengths, Bond Angles, and Torsion Angles
The precise molecular geometry of this compound can be predicted based on X-ray crystallographic data from analogous 3-substituted benzo[b]thiophene compounds. nih.govnih.govscispace.com The benzo[b]thiophene ring system itself is expected to be essentially planar. nih.govnih.gov
The internal bond lengths and angles of the aromatic core are well-established. The C-S bond lengths in the thiophene ring are typically in the range of 1.71-1.75 Å, while the C-C bonds within the fused ring system vary depending on their specific placement, with values generally ranging from 1.37 Å to 1.44 Å. nih.gov Bond angles within the five-membered thiophene ring will deviate from the ideal 120° of sp² hybridization due to ring strain.
| Parameter | Bond/Angle | Expected Value |
| Bond Length (Å) | C-S (thiophene ring) | 1.71 - 1.75 |
| C-C (aromatic) | 1.37 - 1.44 | |
| C-C (aliphatic) | 1.51 - 1.54 | |
| C-N (amine) | ~1.47 | |
| Bond Angle (°) | C-S-C (thiophene ring) | ~92 |
| C-C-C (benzene ring) | ~120 | |
| C-C-C (aliphatic) | ~109.5 | |
| C-C-N (aliphatic) | ~109.5 |
Vibrational Spectroscopy (IR and Raman) for Specific Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by distinct bands corresponding to the vibrations of its primary amine, alkyl chain, and aromatic benzo[b]thiophene core.
The primary amine group (-NH₂) gives rise to several characteristic absorptions. In the IR spectrum, two medium-intensity bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. An N-H bending (scissoring) vibration is typically observed in the 1650-1580 cm⁻¹ range. researchgate.net
The aliphatic butan-2-amine side chain would produce characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). The aromatic C-H stretching vibrations of the benzo[b]thiophene ring are expected at slightly higher wavenumbers, typically in the 3100-3000 cm⁻¹ region. orgchemboulder.com
The aromatic core itself provides a fingerprint region in the spectrum. C=C stretching vibrations within the fused aromatic rings typically appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. openstax.orglibretexts.org Strong absorptions in the 900-675 cm⁻¹ range due to C-H out-of-plane ("oop") bending can also be diagnostic of the substitution pattern on the aromatic ring. orgchemboulder.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium (two bands) |
| N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong | |
| Aromatic (Benzo[b]thiophene) | =C-H Stretch | 3100 - 3000 | Weak to Medium |
| C=C Stretch (in-ring) | 1600 - 1450 | Medium (multiple bands) | |
| C-H Out-of-Plane Bend | 900 - 675 | Strong | |
| Aliphatic (Butyl chain) | -C-H Stretch | 2960 - 2850 | Strong |
| -CH₂- / -CH₃ Bend | 1470 - 1430 | Medium |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Pathway Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals. For this compound, the benzo[b]thiophene moiety acts as the primary chromophore, the part of the molecule responsible for absorbing UV light.
Aromatic compounds are well-known for their characteristic UV absorptions arising from π → π* transitions within the conjugated system. openstax.orgpressbooks.pub Unsubstituted benzo[b]thiophene typically displays a complex absorption profile with multiple bands. The spectrum is generally characterized by a fairly intense absorption band near 225-230 nm and another structured, less intense series of bands in the 255-300 nm range. researchgate.net
The attachment of an alkylamine side chain at the 3-position is not expected to significantly alter the fundamental electronic transitions of the benzo[b]thiophene chromophore, as the alkyl group is not conjugated with the π-system. Therefore, the UV-Vis spectrum of this compound is predicted to be very similar to that of 3-alkylbenzo[b]thiophenes. The primary absorption bands related to the π → π* transitions of the aromatic system should be preserved. Electron-donating or electron-withdrawing substituents directly on the aromatic ring can cause a shift in the absorption maxima (bathochromic or hypsochromic shift), but the insulating alkyl chain in the target compound minimizes this effect. researchgate.net
| Compound | Solvent | λmax (nm) |
| Benzene (B151609) | Hexane | 184, 204, 256 |
| Thiophene | Hexane | ~231 |
| Benzo[b]thiophene | Hexane | ~228, 260, 289, 297 |
| Benzo[b]thieno[2,3-d]thiophene derivatives | Chloroform | ~311 - 328 |
Data compiled from various sources for comparative purposes. researchgate.netmdpi.com
Computational and Theoretical Investigations of 4 Benzo B Thiophen 3 Yl Butan 2 Amine
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a flexible molecule like 4-(Benzo[b]thiophen-3-yl)butan-2-amine are highly dependent on its three-dimensional structure. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them.
To find the most stable conformation, or global minimum conformer, a systematic or stochastic search of the molecule's potential energy surface is performed. This involves rotating the rotatable bonds, such as those in the butan-2-amine side chain, and calculating the energy of each resulting conformation.
Computational methods can then be used to perform geometry optimizations, starting from various initial conformations. The conformation with the lowest calculated energy is identified as the global minimum. For related benzothiophene (B83047) structures, crystal structure analysis has been used to experimentally determine conformations, which can then be compared with computationally derived structures. nih.gov
At room temperature, a molecule exists as a population of different conformations in equilibrium, known as a conformational ensemble. Understanding this ensemble is crucial as different conformations may be responsible for different properties or biological activities.
By calculating the relative energies of the various stable conformers, their populations at a given temperature can be estimated using the Boltzmann distribution. This provides a more realistic picture of the molecule's behavior in a real-world system.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.tr The MEP surface is typically mapped onto the electron density surface of the molecule.
Different colors are used to represent different values of the electrostatic potential. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the sulfur atom of the thiophene (B33073) ring and the nitrogen atom of the amine group, indicating these as potential sites for interaction with electrophiles or for hydrogen bonding. dergipark.org.tr The aromatic ring would also exhibit regions of negative potential above and below the plane of the ring.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Møller-Plesset perturbation theory |
Mapping of Electrostatic Interactions and Reactive Sites
The prediction of reactive sites in a molecule is crucial for understanding its chemical behavior and potential interactions. Molecular Electrostatic Potential (MEP) mapping is a widely used computational method to visualize the charge distribution of a molecule and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net
The MEP is plotted onto the molecule's electron density surface, using a color spectrum to denote different potential values. Regions of negative electrostatic potential, typically shown in red and yellow, are electron-rich and are prone to electrophilic attack. For this compound, these areas would likely be concentrated around the sulfur atom in the thiophene ring and the nitrogen atom of the amine group, due to the presence of lone pairs of electrons. Conversely, regions of positive electrostatic potential, colored in blue, are electron-deficient and represent sites for potential nucleophilic attack. These are generally found around the hydrogen atoms, particularly those bonded to the amine group and the aromatic ring. epstem.net The area between the extremes, colored in green, represents neutral potential. researchgate.net By analyzing the MEP map, one can predict how the molecule will interact with other reagents, substrates, or biological receptors.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity and electronic properties. wikipedia.orgpku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, indicating its electron-donating capability. A higher HOMO energy suggests a greater tendency to donate electrons. The energy of the LUMO is associated with the electron affinity, signifying its ability to accept electrons. A lower LUMO energy points to a stronger electron-accepting nature. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net
Prediction of Chemical Reactivity and Charge Transfer
The spatial distribution of the HOMO and LUMO is key to predicting regioselectivity in chemical reactions. The regions of the molecule where the HOMO density is highest are the most probable sites for electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzo[b]thiophene ring system, particularly on the sulfur atom and certain carbon atoms, as well as the amine group.
Conversely, the areas with the highest LUMO density indicate the most likely sites for nucleophilic attack. The LUMO is often distributed over the aromatic ring system. Analysis of the atomic contributions to the HOMO and LUMO provides a quantitative measure of which atoms are most involved in these frontier orbitals. researchgate.net
Furthermore, the HOMO-LUMO gap is instrumental in understanding intramolecular charge transfer (ICT). Upon absorption of light, an electron can be excited from the HOMO to the LUMO. mdpi.com The nature and extent of this charge transfer can be analyzed by comparing the electron distribution in these two orbitals. This is particularly relevant for understanding the molecule's photophysical properties. rsc.org
Illustrative FMO Data for a Benzo[b]thiophene Derivative
| Parameter | Energy (eV) | Description |
| EHOMO | -6.23 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | -1.78 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 4.45 | ELUMO - EHOMO; indicates chemical stability and reactivity. |
| Note: This table presents typical values for a substituted benzo[b]thiophene system for illustrative purposes and does not represent actual calculated data for this compound. Data adapted from similar compounds. mdpi.comrsc.org |
Topological Analysis of Electron Density (e.g., NBO, QTAIM)
While FMO theory provides valuable insights, a more detailed understanding of bonding and electron distribution can be achieved through topological analysis of the electron density, using methods such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM).
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals. This method allows for the quantitative analysis of interactions between these orbitals, such as hyperconjugative or charge-transfer interactions, which contribute to the stability of the molecule. For this compound, NBO analysis could reveal interactions between the lone pairs on the sulfur and nitrogen atoms and the antibonding orbitals of adjacent bonds.
QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ) itself. It partitions the molecule into atomic basins and characterizes the nature of chemical bonds through analysis of critical points in the electron density. This method can distinguish between covalent bonds and weaker non-covalent interactions, providing a robust framework for describing bonding.
Characterization of Intra- and Intermolecular Bonding Interactions
Using NBO and QTAIM, the nature of all bonds within this compound can be precisely characterized. For instance, the properties of the C-S bonds in the thiophene ring and the C-N bond of the amine group can be quantified. nih.gov The analysis can reveal the degree of π-delocalization across the benzo[b]thiophene system.
These methods are also exceptionally useful for studying non-covalent interactions. Intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the sulfur or nitrogen atom of another, are critical for understanding the properties of the compound in condensed phases. NBO and QTAIM can quantify the strength and nature of these interactions, providing insights into crystal packing and binding affinities. researchgate.net
Solvent Effects on Molecular Structure and Reactivity via Implicit and Explicit Solvation Models
Gas-phase calculations are a useful starting point, but the properties of a molecule can change significantly in solution. q-chem.com Computational models account for solvent effects through two primary approaches: implicit and explicit solvation models.
Implicit models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. rsc.org The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized solvent. This approach is computationally efficient and effective for capturing bulk electrostatic effects of the solvent on the solute's geometry and electronic properties. longdom.org
Explicit models provide a more detailed picture by including individual solvent molecules in the calculation. researchgate.net This allows for the specific, short-range interactions between the solute and solvent molecules, such as hydrogen bonding, to be modeled directly. While computationally more intensive, this method, often combined with molecular dynamics (MD) simulations, is necessary for accurately describing phenomena where specific solute-solvent interactions are dominant. A hybrid quantum mechanics/molecular mechanics (QM/MM) approach is often employed, where the solute is treated with a high level of theory (QM) and the solvent with a more approximate method (MM). researchgate.net
Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman).
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculated shifts are then compared to experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often provide insight into specific structural or electronic features. epstem.net
Similarly, the vibrational frequencies and their corresponding intensities for IR and Raman spectra can be computed. nih.gov These calculations yield a set of normal modes, which can be visualized to understand the specific atomic motions associated with each vibrational band. A comparison with experimental spectra aids in the assignment of complex spectral features. For reliable results, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. nih.gov
Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Thiophene Derivative
| ¹³C NMR Chemical Shift (ppm) | Calculated Value | Experimental Value |
| C2 | 125.8 | 127.3 |
| C3 | 128.0 | 128.9 |
| C4 | 122.5 | 124.5 |
| C5 | 120.1 | 121.2 |
| Vibrational Frequency (cm⁻¹) | Calculated Value | Experimental Value |
| C-H stretch (aromatic) | 3105 | 3075 |
| C=C stretch (ring) | 1520 | 1500 |
| C-S stretch (ring) | 845 | 834 |
| Note: This table presents a hypothetical comparison for a generic thiophene derivative to illustrate the typical agreement between calculated and experimental data. It does not represent actual data for this compound. |
Reaction Mechanism Elucidation via Computational Transition State Search
The elucidation of reaction mechanisms is a cornerstone of modern organic chemistry, providing fundamental insights into how chemical transformations occur. For a molecule like this compound, understanding its synthetic pathways and potential reactions is crucial for optimizing its production and exploring its chemical behavior. While direct computational studies on the reaction mechanisms of this specific compound are not extensively documented in publicly available literature, the principles of computational transition state search can be applied to its structural components—the benzo[b]thiophene core and the aminobutane side chain—to predict likely reaction pathways.
Computational transition state search is a powerful tool that utilizes quantum mechanical calculations to map the potential energy surface (PES) of a reaction. The PES is a multidimensional surface that represents the energy of a chemical system as a function of the positions of its atoms. Reactants and products reside in energy minima on this surface, and the path between them proceeds through a saddle point known as the transition state (TS). The transition state is the point of maximum energy along the minimum energy path and is characterized by having one and only one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.
Density Functional Theory (DFT) is a widely used computational method for these investigations due to its balance of accuracy and computational cost. By locating the transition states and calculating their energies, chemists can determine the activation energy (the energy barrier that must be overcome for the reaction to occur), which is a key factor in determining the reaction rate.
Detailed Research Findings: Analogous Systems
To illustrate how these computational methods are applied, we can examine studies on the synthesis of the benzo[b]thiophene scaffold, a core component of the target molecule. A common and effective method for constructing the benzo[b]thiophene ring system is through the electrophilic cyclization of 2-alkynylthioanisoles.
One proposed mechanism for this transformation begins with the attack of the alkyne's triple bond on an electrophile (E+), which could be a proton, a halogen, or a sulfur-based electrophile. This initial step can lead to the formation of a vinyl cation intermediate. This is followed by an intramolecular cyclization where the sulfur atom attacks the carbocation, forming the five-membered thiophene ring fused to the benzene (B151609) ring. Subsequent steps would involve the loss of a group (e.g., a methyl group from the thioanisole) to yield the aromatic benzo[b]thiophene.
Computational studies on similar electrophilic cyclizations have been performed to determine the feasibility of different pathways and the energies of the associated transition states. For instance, in the electrophilic cyclization of o-alkynyl thioanisoles, a key step is the intramolecular attack of the sulfur atom onto the activated alkyne. DFT calculations can be employed to model this process, identify the transition state, and calculate the activation energy barrier.
A plausible reaction pathway for the electrophilic cyclization of a generic 2-alkynylthioanisole is outlined below, with hypothetical activation energies to illustrate the type of data generated from computational studies.
| Step | Description | Reactant | Intermediate/Transition State | Product | Hypothetical Activation Energy (kcal/mol) |
| 1 | Electrophilic Activation | 2-Alkynylthioanisole + E+ | Vinyl Cation Intermediate | - | - |
| 2 | Intramolecular Cyclization | Vinyl Cation Intermediate | TS1 (Cyclization) | Cyclized Sulfonium Intermediate | 15-20 |
| 3 | Demethylation | Cyclized Sulfonium Intermediate | TS2 (Demethylation) | Benzo[b]thiophene Product | 10-15 |
This table is illustrative and based on general principles of electrophilic cyclization. Actual values would be determined by specific DFT calculations for the chosen reactants and electrophiles.
In a computational investigation of such a reaction, researchers would:
Optimize the geometries of the starting materials (e.g., 2-alkynylthioanisole and the electrophile).
Propose a reaction coordinate, for example, the distance between the sulfur atom and one of the alkyne carbons.
Perform a transition state search along this coordinate to locate the saddle point (TS1).
Verify the transition state by confirming the presence of a single imaginary frequency corresponding to the desired bond formation.
Calculate the activation energy as the difference in energy between the transition state and the reactants.
Repeat this process for subsequent steps, such as the demethylation (TS2), to map out the entire reaction profile.
These computational findings provide a detailed, step-by-step picture of the reaction mechanism that is often difficult to obtain through experimental means alone. By understanding the energetic landscape of the reaction, chemists can predict the most likely products, understand the role of catalysts, and design more efficient synthetic routes to molecules like this compound.
Molecular Interactions and Structure Activity Relationships Sar in Pre Clinical Research
In Silico Ligand-Target Interaction Studies
No specific in silico studies for 4-(Benzo[b]thiophen-3-yl)butan-2-amine have been published. Research on other benzo[b]thiophene-containing molecules frequently employs these computational methods to predict biological activity and guide drug design. nih.gov However, without a specified biological target for this compound, and in the absence of published research, no data can be provided for the following areas.
Molecular Docking Simulations for Predicted Binding Modes
Information unavailable.
Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions
Information unavailable.
Binding Site Analysis and Hotspot Identification
Information unavailable.
Analysis of Key Intermolecular Interactions
A detailed analysis of the intermolecular interactions of this compound with any specific biological target is not present in the current scientific literature. Such analyses are contingent upon the results of molecular modeling studies, which have not been reported for this compound.
Hydrogen Bonding Networks
Information unavailable.
Hydrophobic Interactions and Desolvation Effects
Information unavailable.
Pi-Stacking and Aromatic Interactions
The planar, electron-rich benzothiophene (B83047) ring system is a critical pharmacophoric element that facilitates π-stacking interactions with aromatic amino acid residues within a protein's binding pocket, such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). These interactions, which involve the precise stacking of aromatic rings, are fundamental to the binding affinity and orientation of the ligand.
Computational studies on benzothiophene dimers have quantified the energetic contributions of these interactions, revealing that π-stacked arrangements can have binding energies of approximately 5.8 kcal/mol researchgate.net. The geometry of this interaction is crucial; it can occur in parallel-displaced or T-shaped (edge-to-face) conformations, with the former being particularly significant for benzothiophene researchgate.net. In the context of a protein-ligand complex, molecular docking studies of benzothiophene-chalcone hybrids have shown explicit π-π stacking between the benzoyl's aromatic ring and the indole ring of a Trp residue (Trp86) in the active site of cholinesterase, highlighting a specific example of this interaction's importance in ligand binding nih.gov. The benzothiophene moiety of this compound would be expected to engage in similar stabilizing interactions, anchoring the molecule within the binding site.
Table 1: Aromatic Interactions Involving the Benzothiophene Moiety
| Interaction Type | Interacting Partner (in Protein) | Description | Potential Role for this compound |
|---|---|---|---|
| π-π Stacking | Tyrosine (Tyr), Tryptophan (Trp), Phenylalanine (Phe) | Stacking of the benzothiophene ring with the aromatic side chains of amino acids. Can be parallel-displaced or T-shaped. | Major contributor to binding affinity and correct orientation in the active site. |
| Cation-π Interaction | Lysine (Lys), Arginine (Arg) | Interaction between the electron-rich benzothiophene ring and a positively charged amino acid side chain. | Can provide additional electrostatic stabilization if the binding pocket contains appropriately positioned cationic residues. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Binding Affinity Prediction
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of novel compounds and for guiding the synthesis of more potent analogues.
Ligand-Based and Structure-Based QSAR Approaches
Two primary approaches to QSAR are employed in drug discovery, both of which have been applied to thiophene (B33073) and benzothiophene derivatives.
Ligand-Based QSAR: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies solely on the structures and known activities of a set of ligands mdpi.com. Methods include pharmacophore modeling, which identifies the essential spatial arrangement of chemical features required for activity, and atom-based 3D-QSAR, which correlates the 3D fields (steric, electrostatic) of aligned molecules with their activity nih.gov.
Structure-Based QSAR: When the 3D structure of the target protein is available, molecular docking can be used to determine the binding poses of ligands. These poses are then used to calculate interaction energies and descriptors that correlate with biological activity nih.gov. This approach provides a more direct understanding of how structural modifications affect specific interactions with the target.
Identification of Physicochemical Descriptors Correlating with Binding
A QSAR study on benzothiophene-based anticancer agents revealed that activity was primarily influenced by steric, electrostatic, and electro-topological parameters researchgate.net. Another analysis of aryl-thiophene derivatives identified the presence of an aromatic ring and a basic nitrogen atom as crucial for high activity mdpi.comnih.gov. Similarly, a computational investigation of benzothiophene derivatives as potential antibiotics identified key descriptors related to polar surface area and hydrophobicity as being highly correlated with activity researchgate.net.
Table 2: Key Physicochemical Descriptors in QSAR Models for Benzothiophene Analogues
| Descriptor Category | Specific Descriptor Example | Description | Relevance to Binding Affinity |
|---|---|---|---|
| Steric | S_652 | Represents the steric influence at a specific point in a 3D grid around the molecule. pharmacophorejournal.com | Positive or negative values indicate whether bulky groups are favored or disfavored in a particular region for optimal binding. |
| Electronic | E_800 | Represents the electrostatic influence at a specific point in a 3D grid. pharmacophorejournal.com | Indicates regions where positive or negative electrostatic potential enhances binding, guiding the placement of electron-donating or -withdrawing groups. |
| Topological | T_2_N_1, T_2_S_7 | Electro-topological state indices that describe the electronic and topological environment of specific atoms. researchgate.net | Correlates the presence and connectivity of specific atoms (e.g., nitrogen, sulfur) with biological activity. |
| Surface Properties | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. nih.gov | Important for predicting membrane permeability and interactions with polar residues in the binding site. |
| Hydrophobicity | Q_VSA_FHYD | Van der Waals surface area of atoms with a certain range of hydrophobicity. researchgate.net | Quantifies the hydrophobic character of the molecule, which is critical for interactions with nonpolar binding pockets. |
Rational Design Principles Derived from Structural Modifications and Predicted Molecular Interactions
The collective insights from SAR and QSAR studies on benzothiophene derivatives provide a clear framework for the rational design of new, improved molecules. Structural modifications to the benzothiophene core or its side chains can be strategically employed to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
One key principle is the modification of the substitution pattern on the benzothiophene ring. Research on benzothienylallylamine antimycotics demonstrated that moving the side chain to different positions (3, 4, or 7) could maintain bioequivalence, but adding a second substituent (a chloro group at position 3) when the side chain was at position 7 significantly and selectively enhanced activity against Candida albicans nih.gov. This highlights that subtle changes can lead to profound effects on biological activity and spectrum.
Another design strategy involves introducing functionalities that can form specific, high-affinity interactions. For example, the design of benzothiophene derivatives as covalent antagonists of the estrogen receptor was achieved by incorporating a group that could form a covalent bond with a cysteine residue in the target protein, leading to potent and durable inhibition nih.gov. Molecular docking has also revealed that the benzothiophene ring itself is often a vital component for interacting with key motifs in a target's active site, suggesting that modifications should preserve the core's ability to engage in these primary interactions while using substituents to fine-tune affinity and selectivity nih.gov.
Investigation of Molecular Target Selectivity Mechanisms at the Molecular Level
Achieving selectivity for a specific biological target over other related proteins is a major goal in drug design, as it often leads to a better safety profile. For benzothiophene derivatives, selectivity is dictated by how well the ligand's three-dimensional shape and chemical properties complement the unique features of the target's binding site.
The structural similarity between the ATP-binding sites of different kinases makes achieving selectivity challenging researchgate.net. However, compounds can exploit subtle differences. For instance, a study on 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide inhibitors of cyclin-dependent kinase 5 (cdk5) revealed an unusual binding mode where the ligand interacted with the hinge region of the kinase via a bridging water molecule researchgate.net. This unique, water-mediated interaction is not common to all kinases and thus provides a powerful mechanism for achieving selectivity for cdk5.
Furthermore, the specific substitution pattern on the benzothiophene ring can be a tool to modify biological activities selectively nih.gov. As seen in the antimycotic analogues, a 3-chloro-7-side chain substitution pattern led to a specific enhancement of activity against one fungal species, demonstrating that substituents can be tailored to exploit unique features of a single target nih.gov. For this compound, its selectivity profile would be determined by the precise interplay of its hydrogen bonding capacity, the hydrophobic contributions of its side chain and aromatic core, and the π-stacking potential of the benzothiophene ring, and how this combination of features preferentially fits one target's binding pocket over others.
Chemical Reactivity, Transformations, and Applications As a Synthetic Building Block
Investigation of Reactivity Profiles and Active Sites of 4-(Benzo[b]thiophen-3-yl)butan-2-amine
The reactivity of this compound is dictated by the interplay of its three key components: the benzothiophene (B83047) nucleus, the alkyl chain, and the primary amine group.
The Benzothiophene Core: The benzothiophene ring system is an electron-rich aromatic heterocycle. Electrophilic substitution is a characteristic reaction of benzothiophenes. The position of substitution is influenced by the directing effects of the existing substituent and the inherent reactivity of the ring system. Generally, the thiophene (B33073) ring is more susceptible to electrophilic attack than the benzene (B151609) ring. Within the thiophene ring, the C2 and C3 positions are the most reactive. Since the butylamine (B146782) group is located at the C3 position, electrophilic attack on the benzothiophene ring would likely be directed to the C2 position, and also potentially to positions on the benzene ring (C4, C5, C6, and C7), depending on the reaction conditions and the nature of the electrophile.
The Primary Amine Group: The lone pair of electrons on the nitrogen atom of the primary amine group makes it both basic and nucleophilic. This is the most active site for a wide range of chemical transformations. As a nucleophile, the amine can readily attack electrophilic centers, forming new carbon-nitrogen or heteroatom-nitrogen bonds. Its basicity allows for protonation to form an ammonium (B1175870) salt.
The Butyl Chain: The four-carbon alkyl chain provides flexibility and acts as a spacer between the rigid aromatic core and the reactive amine group. While generally less reactive than the other two components, the C-H bonds of the alkyl chain can potentially undergo radical reactions under specific conditions, although this is less common in synthetic applications compared to reactions at the amine and the aromatic ring.
The interplay between these groups is also crucial. The electron-donating nature of the alkyl group can slightly activate the benzothiophene ring towards electrophilic substitution. Conversely, the bulky benzothiophene group might exert some steric hindrance on the reactivity of the amine group, although the flexibility of the butyl chain can mitigate this effect.
Functional Group Transformations and Derivatization Reactions
The primary amine and the benzothiophene ring of this compound are amenable to a variety of functional group transformations and derivatization reactions, making it a versatile building block for creating new molecules.
Reactions of the Primary Amine:
The primary amine is the most readily functionalized group in the molecule. Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of amides. This is a robust and widely used transformation.
Alkylation: The amine can be alkylated with alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones results in the formation of imines, which can be further reduced to secondary amines.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to ureas and thioureas, respectively.
These transformations are fundamental in medicinal chemistry for modifying the properties of a lead compound.
Reactions of the Benzothiophene Ring:
The benzothiophene nucleus can undergo several transformations, primarily through electrophilic substitution:
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using appropriate halogenating agents. These halogenated derivatives can then serve as handles for further cross-coupling reactions.
Nitration and Sulfonation: While possible, these reactions require careful control of conditions to avoid side reactions and oxidation of the sulfur atom.
Friedel-Crafts Acylation and Alkylation: These reactions can introduce acyl and alkyl groups onto the aromatic ring, typically at the C2 position.
Metal-Catalyzed Cross-Coupling Reactions: If the benzothiophene ring is pre-functionalized with a halogen, it can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds. researchgate.net
The following table summarizes some potential derivatization reactions:
| Reaction Type | Reagent/Conditions | Functional Group Targeted | Product Class |
| Acylation | Acyl chloride, Base | Primary Amine | Amide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Primary Amine | Secondary Amine |
| Sulfonylation | Sulfonyl chloride, Base | Primary Amine | Sulfonamide |
| Bromination | N-Bromosuccinimide | Benzothiophene Ring | Bromo-benzothiophene derivative |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Halogenated Benzothiophene Ring | Aryl-benzothiophene derivative |
Utilization of this compound as a Core Scaffold for Novel Compound Libraries
The structural features of this compound make it an excellent scaffold for the construction of novel compound libraries for drug discovery and other applications. malayajournal.orgnih.gov The term "scaffold" in this context refers to a core molecular structure to which various substituents can be attached to generate a diverse set of related molecules.
The primary amine group serves as a key attachment point for a wide array of building blocks through the reactions described in the previous section (e.g., acylation, reductive amination). This allows for the systematic variation of the substituent at this position, enabling the exploration of structure-activity relationships (SAR).
Furthermore, the benzothiophene ring can be functionalized, adding another dimension of diversity to the compound library. For instance, a library could be generated by first performing a reaction on the benzothiophene core (e.g., bromination) and then diversifying the amine functionality. Alternatively, the amine could be protected, the ring functionalized, and then the amine deprotected for further derivatization.
This modular approach allows for the creation of a large number of distinct compounds from a single, readily accessible starting material. Such libraries are invaluable in high-throughput screening campaigns to identify new bioactive molecules. The benzothiophene moiety itself is found in a number of biologically active compounds, which further enhances the potential of libraries derived from this scaffold. nih.govmdpi.com
Exploration of its Role in Catalytic Processes or Materials Science (excluding properties)
While direct applications of this compound in catalysis or materials science are not extensively documented, its structural motifs suggest potential roles in these fields.
Catalysis: The primary amine group, as well as the sulfur atom in the benzothiophene ring, can act as ligands for transition metals. Coordination of a metal center to the amine could lead to the formation of novel catalysts. For example, chiral derivatives of this compound could be explored as ligands in asymmetric catalysis. The benzothiophene moiety could also play a role in modulating the electronic properties of the metal center, thereby influencing its catalytic activity. While there is research on the catalytic applications of benzothiophene derivatives in general, specific examples involving this particular amine are yet to be widely reported. researchgate.net
Materials Science: Benzothiophene-containing molecules are of interest in materials science, particularly for organic electronics, due to their aromatic and electron-rich nature. mdpi.com While the focus of this article excludes properties, the synthetic utility of this compound is relevant to the construction of new materials. The amine functionality provides a reactive handle to incorporate the benzothiophene unit into larger polymeric structures. For instance, it could be reacted with difunctional acyl chlorides or epoxides to form polyamides or polyepoxides, respectively. The resulting polymers would possess the electronic characteristics of the benzothiophene core, potentially leading to materials with interesting conductive or photophysical properties. However, specific research on the use of this compound as a monomer or precursor in materials synthesis is limited.
Applications in Probe Development for Biological Systems (e.g., fluorescent probes, affinity ligands)
The benzothiophene scaffold is known to be a component of some fluorescent molecules. nih.govresearchgate.net This suggests that this compound could serve as a valuable building block for the development of probes for biological systems.
Fluorescent Probes: The benzothiophene ring system can act as a fluorophore. By attaching a recognition moiety to the amine group, it is possible to design a fluorescent probe that changes its fluorescence properties upon binding to a specific biological target (e.g., an enzyme, receptor, or nucleic acid). The amine group is an ideal site for conjugation with various recognition elements, such as peptides, small molecules, or other signaling units. The butyl spacer can also be advantageous, as it can position the fluorophore at an optimal distance from the binding site to maximize the desired fluorescence response.
Affinity Ligands: The amine group can be used to immobilize the molecule onto a solid support, such as a resin or a magnetic bead. This is a key step in the creation of affinity ligands for use in techniques like affinity chromatography or pull-down assays. These tools are used to isolate and identify binding partners for a particular molecule from a complex biological sample. The benzothiophene core would serve as the "bait" to attract and bind to its target proteins or other biomolecules.
While the potential is clear, the development of probes specifically from this compound is an area that requires further exploration. The versatility of its functional groups makes it a promising candidate for the creation of new tools for chemical biology research.
Research Gaps and Future Directions
Unexplored Synthetic Routes for Scalable and Sustainable Production
Current synthetic strategies for benzo[b]thiophene derivatives often rely on classical methods that may not be optimal for large-scale, environmentally friendly production. nih.govnih.govresearchgate.net While effective at the laboratory scale, these routes can involve harsh reagents, multi-step processes, and significant waste generation. A major research gap exists in the development of scalable and sustainable synthetic pathways to 4-(Benzo[b]thiophen-3-yl)butan-2-amine.
Future research should focus on several key areas:
Continuous Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer superior control over reaction parameters, improved safety, and higher throughput.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could lead to highly selective reactions under mild conditions, significantly reducing the environmental impact.
Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and increase yields for key bond-forming reactions in the synthesis of the benzo[b]thiophene core and subsequent modifications. clockss.org
Photoredox Catalysis: Visible-light-mediated catalysis offers a green alternative for constructing the core heterocyclic system or introducing functional groups.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Continuous Flow Chemistry | Enhanced safety, scalability, and reproducibility; precise control over reaction conditions. | Reactor design for specific reaction steps; managing potential blockages. |
| Biocatalysis | High selectivity (chemo-, regio-, and stereo-selectivity); mild reaction conditions; reduced waste. | Enzyme discovery and engineering; stability and cost of biocatalysts. |
| Microwave-Assisted Synthesis | Rapid reaction rates; improved yields; potential for solvent-free reactions. | Scalability limitations; ensuring uniform heating in large-volume reactions. |
| Photoredox Catalysis | Use of sustainable energy source (light); access to novel reaction pathways. | Photocatalyst selection and stability; scaling up photochemical reactors. |
Integration of Advanced Computational Methodologies with Experimental Synthesis
While molecular docking has been employed to study the interaction of some benzo[b]thiophene derivatives with biological targets nih.govresearchgate.net, the application of computational chemistry to guide and optimize the synthesis of this compound is largely unexplored. Integrating computational modeling with experimental work can accelerate the development of efficient synthetic routes.
Future directions should include:
Density Functional Theory (DFT) Calculations: To model reaction mechanisms, predict transition states, and calculate activation energies. This can help in selecting optimal catalysts, reagents, and reaction conditions to maximize yield and minimize byproducts.
Quantum Mechanics/Molecular Mechanics (QM/MM): For complex systems, such as enzymatic catalysis, QM/MM methods can provide detailed insights into the active site and substrate interactions, aiding in the design of biocatalytic synthetic steps.
Predictive Modeling of Reaction Outcomes: Developing models based on theoretical calculations to predict the outcome of unknown reactions, thus reducing the number of experiments required.
Development of Novel Analytical Techniques for In Situ Monitoring of Reactions
The characterization of benzo[b]thiophene compounds typically relies on standard analytical techniques such as NMR, mass spectrometry, and chromatography performed on isolated products. nih.govnih.gov A significant gap exists in the development of methods for real-time, in situ monitoring of the reactions leading to this compound. Such techniques are crucial for optimizing reaction conditions, ensuring process safety, and facilitating scale-up.
Future research should explore the application of Process Analytical Technology (PAT):
In Situ Spectroscopy: Techniques like Raman and Near-Infrared (NIR) spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without sampling.
High-Performance Liquid Chromatography (HPLC): The development of rapid HPLC methods coupled with mass spectrometry can provide detailed kinetic profiles of the reaction. nih.gov
| Technique | Principle | Potential Application in Synthesis |
|---|---|---|
| In Situ Raman Spectroscopy | Measures vibrational modes of molecules, providing a chemical fingerprint. | Real-time tracking of reagent consumption and product formation; identification of key intermediates. |
| In Situ Near-Infrared (NIR) | Measures molecular overtone and combination vibrations. | Monitoring bulk chemical composition and physical properties of the reaction mixture. |
| Automated HPLC Systems | Automated sampling and analysis of the reaction mixture. | Generating precise kinetic data for mechanistic studies and process optimization. |
Exploration of Molecular Interactions with a Broader Range of Biological Targets (purely mechanistic focus)
The biological activities of various benzo[b]thiophene derivatives have been documented, with some acting as inhibitors of enzymes like cholinesterases and monoamine oxidase. nih.govresearchgate.net However, the specific molecular interactions of this compound have not been extensively studied. A purely mechanistic investigation into its binding modes with a diverse set of biological macromolecules is a critical research gap.
Future mechanistic studies should focus on:
Broad Target Screening: Computationally screening the compound against large libraries of proteins (e.g., kinases, G-protein coupled receptors, ion channels) to identify potential new targets.
Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the high-resolution structure of the compound in complex with its biological targets.
Biophysical Techniques: Employing methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction.
Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound-target complex, providing insights into the stability of the interaction and the role of solvent molecules.
The goal of this research is not to determine therapeutic efficacy, but to fundamentally understand the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that govern its binding to various protein architectures.
Application of Machine Learning and AI in Predictive Modeling of Reactivity and Interactions
The application of artificial intelligence (AI) and machine learning (ML) in chemistry is a rapidly growing field, yet its potential has not been applied to this compound. nih.gov These technologies can be used to predict chemical properties, reactivity, and potential biological interactions, thereby guiding experimental work more efficiently.
Promising future directions include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for the benzo[b]thiophene scaffold to predict the biological activity of new derivatives based on their chemical structure.
Predictive Synthesis Models: Training ML algorithms on datasets of known reactions to predict the optimal conditions for the synthesis of this compound and its analogs.
De Novo Design: Using generative AI models to design novel benzo[b]thiophene derivatives with specific desired mechanistic binding properties. Machine learning frameworks can be developed to predict drug-drug interactions or identify potential adverse drug reactions at early stages. researchgate.netdoaj.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
